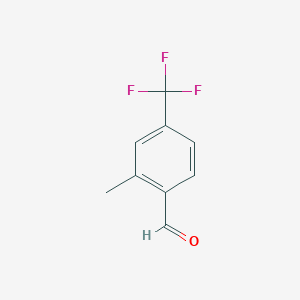

2-Methyl-4-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTSMKHJROJDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633118 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888739-67-1 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural characterization of 2-Methyl-4-(trifluoromethyl)benzaldehyde (CAS No. 888739-67-1). As a key intermediate in various synthetic pathways, particularly in drug discovery and materials science, a thorough understanding of its spectral properties is paramount. Due to the limited availability of public experimental spectral data for this specific compound, this guide will focus on the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. Furthermore, it will detail the field-proven experimental protocols for acquiring this data, offering insights into the causal relationships behind methodological choices. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the structural analysis of this and similar small molecules.

Introduction: The Importance of Structural Verification

2-Methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde containing both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. This unique electronic arrangement makes it a valuable building block in organic synthesis. The precise placement of these functional groups on the benzene ring is critical to its reactivity and the properties of any subsequent products. Therefore, unambiguous structural verification is a non-negotiable step in its synthesis and application.

The primary techniques for the structural elucidation of organic molecules are NMR, IR, and MS. Each provides a unique piece of the structural puzzle:

-

NMR spectroscopy maps the carbon-hydrogen framework of a molecule.

-

IR spectroscopy identifies the functional groups present.

-

Mass spectrometry determines the molecular weight and provides information on the molecular formula and fragmentation patterns.

This guide will explore each of these techniques in the context of 2-Methyl-4-(trifluoromethyl)benzaldehyde, providing both predicted data and the practical knowledge needed to obtain and interpret experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and even infer their spatial relationships.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR data for 2-Methyl-4-(trifluoromethyl)benzaldehyde in a standard solvent like deuterochloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~7.9 | Singlet (s) | 1H | Aromatic (H-3) | This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons. |

| ~7.6 | Doublet (d) | 1H | Aromatic (H-5) | This proton is coupled to H-6 and is deshielded by the adjacent trifluoromethyl group. |

| ~7.4 | Doublet (d) | 1H | Aromatic (H-6) | This proton is coupled to H-5 and is influenced by the ortho methyl group. |

| ~2.6 | Singlet (s) | 3H | Methyl (-CH₃) | The methyl protons are in a typical range for a methyl group attached to an aromatic ring. |

Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring. The strongly electron-withdrawing aldehyde and trifluoromethyl groups deshield the aromatic protons, shifting them downfield. The electron-donating methyl group has a weaker shielding effect. The multiplicities are predicted by the n+1 rule, considering the number of neighboring non-equivalent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted ¹³C NMR data is presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~192 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[1] |

| ~142 | Aromatic (C-2) | This carbon is substituted with the methyl group and is deshielded. |

| ~137 | Aromatic (C-1) | This carbon is attached to the aldehyde group and is significantly deshielded. |

| ~133 (q) | Aromatic (C-4) | This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~130 | Aromatic (C-6) | Aromatic CH carbon. |

| ~127 | Aromatic (C-5) | Aromatic CH carbon, influenced by the adjacent CF₃ group. |

| ~124 (q) | Trifluoromethyl (-CF₃) | The carbon of the CF₃ group will be a quartet with a large coupling constant. |

| ~123 | Aromatic (C-3) | Aromatic CH carbon, ortho to the aldehyde. |

| ~20 | Methyl (-CH₃) | This is a typical chemical shift for a methyl group attached to an aromatic ring. |

Expert Insight: The quartet multiplicity for the C-4 and -CF₃ carbons is a key diagnostic feature for the presence of the trifluoromethyl group. The carbon-fluorine coupling constants (J-coupling) are typically large and can be used for structural confirmation.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Methyl-4-(trifluoromethyl)benzaldehyde into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm on the chemical shift scale.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is usually sufficient. The number of scans will depend on the sample concentration.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Diagram: NMR Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key diagnostic IR absorption bands for 2-Methyl-4-(trifluoromethyl)benzaldehyde are presented in Table 3.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2830 and ~2730 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1480 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1320 | Strong | C-F Stretch | Trifluoromethyl |

| ~1100-1200 | Strong | C-F Stretch | Trifluoromethyl |

Trustworthiness of Prediction: The C=O stretch of an aromatic aldehyde is typically found at a lower wavenumber than that of an aliphatic aldehyde due to conjugation with the aromatic ring.[3][4] The presence of a pair of peaks around 2830 and 2730 cm⁻¹ is a very reliable indicator of an aldehyde functional group. The strong absorptions due to the C-F stretching of the trifluoromethyl group are also a key identifying feature.

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like 2-Methyl-4-(trifluoromethyl)benzaldehyde, the simplest method is to use a salt plate.

Methodology:

-

Sample Preparation:

-

Place a small drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.[5]

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This is crucial as it measures the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the salt plates with the sample into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrum

For 2-Methyl-4-(trifluoromethyl)benzaldehyde (Molecular Formula: C₉H₇F₃O), the predicted mass spectrum under electron ionization (EI) conditions is described in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Identity |

| 188 | [C₉H₇F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 187 | [C₉H₆F₃O]⁺ | [M-H]⁺ |

| 159 | [C₈H₆F₃]⁺ | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Authoritative Grounding: The molecular ion peak at m/z 188 would confirm the molecular weight of the compound. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da) to give a stable acylium ion, or the loss of a hydrogen radical to give an [M-1]⁺ peak.[6]

Diagram: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Methyl-4-(trifluoromethyl)benzaldehyde in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

The GC is equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or equivalent).

-

The GC oven temperature program is set to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

A small volume of the sample (typically 1 µL) is injected into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Conclusion

While experimental spectral data for 2-Methyl-4-(trifluoromethyl)benzaldehyde is not widely published, a comprehensive spectral profile can be confidently predicted based on established principles of spectroscopy. This guide has provided these predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with detailed, field-proven protocols for their experimental acquisition. By following these methodologies, researchers, scientists, and drug development professionals can reliably verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

1H NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document details the principles behind the spectral features, a step-by-step experimental protocol for data acquisition, and an in-depth interpretation of the chemical shifts, coupling constants, and integration. The guide emphasizes the influence of the methyl, trifluoromethyl, and aldehyde substituents on the aromatic proton environment, providing a framework for the structural elucidation of similarly substituted aromatic compounds.

Introduction

2-Methyl-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structural confirmation is paramount for its application in multi-step syntheses. 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, specifically the proton (¹H), to generate a spectrum that reveals the electronic environment of each proton, their proximity to other protons, and their relative abundance.

The interpretation of a 1H NMR spectrum is based on three key pieces of information:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal downfield (to a higher ppm value), while electron-donating groups shield them, moving the signal upfield (to a lower ppm value).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling) and provides information about the connectivity of atoms. The number of peaks in a signal typically follows the n+1 rule, where n is the number of equivalent neighboring protons.

This guide will dissect the , illustrating how these principles are applied to confirm its structure.

Experimental Protocol: Acquiring the 1H NMR Spectrum

The following protocol outlines a standard procedure for obtaining a high-resolution . The choice of solvent and instrument parameters are critical for obtaining a quality spectrum.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm.

-

Dissolution: Add the CDCl3 to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm. However, modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for this type of molecule. |

| Number of Scans | 16-32 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |

| Acquisition Time (aq) | 3-4 seconds | Determines the resolution of the spectrum. |

| Pulse Width | 90° | A standard flip angle for quantitative measurements. |

| Spectral Width | -2 to 12 ppm | A standard range for most organic molecules. |

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS peak at 0.00 ppm or the residual CDCl3 peak at 7.26 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

Diagram of the Experimental Workflow:

Caption: Workflow for 1H NMR analysis of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Spectral Analysis and Interpretation

The is expected to show signals corresponding to the aldehydic proton, the three aromatic protons, and the three methyl protons. The chemical shifts and splitting patterns are highly influenced by the electronic effects of the substituents on the benzene ring.

Molecular Structure and Proton Environments:

Caption: Structure and proton labeling for 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Predicted 1H NMR Data

While an experimental spectrum from a specific source is not provided here, a predicted spectrum based on established chemical shift theory and data from similar compounds allows for a thorough analysis. The following table summarizes the expected signals.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Aldehyde) | ~10.1 | Singlet (s) | - | 1H |

| H-d (Aromatic) | ~7.9 | Singlet (or narrow doublet) | ~1-2 Hz (long-range) | 1H |

| H-c (Aromatic) | ~7.7 | Doublet (d) | ~8 Hz | 1H |

| H-b (Aromatic) | ~7.6 | Doublet (d) | ~8 Hz | 1H |

| H-e (Methyl) | ~2.7 | Singlet (s) | - | 3H |

Detailed Interpretation

-

Aldehyde Proton (H-a, ~10.1 ppm): The aldehydic proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its anisotropic effect. This results in a characteristic signal in the far downfield region of the spectrum, typically between 9 and 10 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-b, H-c, H-d, ~7.6-7.9 ppm):

-

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring. The aldehyde group (-CHO) is also electron-withdrawing. The methyl group (-CH3) is weakly electron-donating.

-

H-d (~7.9 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding and placing it the furthest downfield among the aromatic protons. It is expected to be a singlet or a very narrowly split doublet due to a small four-bond coupling to H-b.

-

H-c (~7.7 ppm): This proton is ortho to the electron-withdrawing -CF3 group and meta to the -CHO group, resulting in a downfield shift. It is split into a doublet by its ortho-neighbor H-b, with a typical ortho coupling constant (³J) of ~8 Hz.

-

H-b (~7.6 ppm): This proton is meta to the -CF3 group and para to the -CH3 group. It is split into a doublet by its ortho-neighbor H-c (³J ≈ 8 Hz).

-

-

Methyl Protons (H-e, ~2.7 ppm): The methyl protons are attached to the aromatic ring and appear as a singlet because they have no adjacent protons. Their chemical shift around 2.7 ppm is slightly downfield from a typical aromatic methyl group (which is usually around 2.3-2.5 ppm) due to the presence of the two electron-withdrawing groups on the ring.

Diagram of Substituent Effects on Aromatic Protons:

Caption: Influence of substituents on the chemical shifts of aromatic protons.

Conclusion

The is a clear illustration of how substituent effects dictate the chemical environment of protons in a molecule. The distinct signals for the aldehydic, aromatic, and methyl protons, along with their specific chemical shifts and coupling patterns, allow for an unambiguous confirmation of the compound's structure. The analysis presented in this guide, from experimental protocol to detailed interpretation, provides a robust framework for scientists utilizing NMR spectroscopy for the characterization of complex organic molecules.

References

-

PubChem National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (A general reference for NMR principles, not directly linkable but a standard text in the field).

-

University of California, Davis. (n.d.). Chem 128A, H-NMR Tables. Retrieved from [Link]

A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-4-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-4-(trifluoromethyl)benzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this complex molecule, grounded in established principles of NMR spectroscopy.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the precise world of chemical synthesis and drug development, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy serves as a cornerstone technique, providing a detailed electronic map of the carbon framework of a molecule. For a multi-substituted aromatic compound like 2-Methyl-4-(trifluoromethyl)benzaldehyde, the ¹³C NMR spectrum is a rich source of information, revealing the subtle interplay of electronic effects exerted by its functional groups. Understanding these effects is critical for confirming the identity and purity of synthesized compounds.

This guide will dissect the predicted ¹³C NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde, offering a rationale for the chemical shift of each carbon atom. We will explore the underlying principles of substituent effects and provide a framework for interpreting similar spectra.

Methodology: Predicting ¹³C NMR Chemical Shifts

In the absence of a directly published experimental spectrum for 2-Methyl-4-(trifluoromethyl)benzaldehyde, a robust prediction can be formulated by leveraging a combination of empirical data from structurally related compounds and established principles of NMR theory. This approach relies on the principle of substituent additivity, where the chemical shift of a carbon in a substituted benzene ring can be estimated by considering the incremental shifts caused by each substituent.[1]

Experimental Protocol for Data Acquisition (A General Approach)

While a specific spectrum for the title compound is not available, a standard experimental protocol for acquiring a ¹³C NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single peak.[2][3] Key parameters to set include:

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

An appropriate relaxation delay to ensure accurate integration, although routine ¹³C NMR is typically not used for quantitative analysis without internal standards.[4]

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to the signal of a reference standard, typically tetramethylsilane (TMS) at 0 ppm.[3]

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR data, the carbon atoms of 2-Methyl-4-(trifluoromethyl)benzaldehyde are numbered as follows:

Predicted ¹³C NMR Chemical Shifts and Analysis

Due to the lack of symmetry in 2-Methyl-4-(trifluoromethyl)benzaldehyde, each of the nine carbon atoms is chemically non-equivalent and is expected to produce a distinct signal in the ¹³C NMR spectrum.[2] The predicted chemical shifts are presented in Table 1, followed by a detailed analysis of the electronic effects influencing these values.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-4-(trifluoromethyl)benzaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Aldehyde) | ~192 | Typical range for benzaldehyde carbonyls. |

| C1 | ~135 | Attached to the electron-withdrawing aldehyde group. |

| C2 | ~142 | Influenced by both the ortho-methyl and para-trifluoromethyl groups. |

| C3 | ~127 | Shielded by the ortho-methyl group. |

| C4 | ~133 (quartet) | Attached to the strongly electron-withdrawing CF₃ group. |

| C5 | ~130 | Influenced by the meta-methyl and ortho-trifluoromethyl groups. |

| C6 | ~132 | Influenced by the ortho-aldehyde and meta-trifluoromethyl groups. |

| CH₃ | ~19 | Typical range for a methyl group on a benzene ring. |

| CF₃ | ~124 (quartet) | Strongly deshielded due to the attached fluorine atoms. |

Analysis of Chemical Shifts

The predicted chemical shifts can be understood by considering the electronic contributions of the three substituents: the aldehyde (-CHO), the methyl (-CH₃), and the trifluoromethyl (-CF₃) groups.

-

Aldehyde Carbonyl (C=O): The carbonyl carbon of an aldehyde is highly deshielded due to the double bond to the electronegative oxygen atom and typically resonates in the range of 190-200 ppm.[5][6] For substituted benzaldehydes, this peak is often observed around 192-193 ppm.[7]

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons (typically 125-150 ppm) are modulated by the electronic effects of the substituents.[5]

-

C1: This carbon is directly attached to the electron-withdrawing aldehyde group, leading to a downfield shift.

-

C2: This carbon is influenced by the electron-donating methyl group in the ortho position and the electron-withdrawing trifluoromethyl group in the para position. The methyl group would typically cause an upfield shift, while the trifluoromethyl group would cause a downfield shift. The net effect is a significant downfield shift.

-

C3: This carbon is ortho to the electron-donating methyl group, which is expected to cause a noticeable upfield (shielding) effect.

-

C4: This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, resulting in a significant downfield shift.[8] Due to coupling with the three fluorine atoms, this signal is expected to appear as a quartet.[9]

-

C5: This carbon is influenced by the meta methyl group and the ortho trifluoromethyl group. The trifluoromethyl group will have a strong deshielding effect.

-

C6: This carbon is ortho to the aldehyde group and meta to the trifluoromethyl group, both of which are electron-withdrawing, leading to a downfield shift.

-

-

Methyl Carbon (CH₃): The methyl carbon is expected to resonate in the typical range for alkyl groups attached to an aromatic ring, generally between 10-25 ppm.[5] The value for 2-methylbenzaldehyde is around 19.0 ppm.[7]

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is significantly deshielded due to the presence of three highly electronegative fluorine atoms.[10] This signal will also appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is expected to be around 124 ppm, as seen in related compounds.[9]

Visualizing Substituent Effects

The electronic effects of the substituents on the benzene ring can be visualized as a combination of inductive and resonance effects, which collectively determine the electron density at each carbon and thus its ¹³C NMR chemical shift.

Conclusion

The ¹³C NMR spectrum of 2-Methyl-4-(trifluoromethyl)benzaldehyde is a unique fingerprint of its molecular structure. By understanding the interplay of the electron-donating methyl group and the electron-withdrawing aldehyde and trifluoromethyl groups, a detailed and accurate prediction of the chemical shifts can be made. This guide provides a foundational framework for interpreting the ¹³C NMR spectrum of this and similar multi-substituted aromatic compounds, which is an indispensable skill for professionals in chemical research and development.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (2016). Retrieved from [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (2000). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". (n.d.). Retrieved from [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved from [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (n.d.). Retrieved from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Quantitative (13)C NMR analysis of lignins with internal standards. (2001). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. (2018). Chemical Communications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Role of 2-Methyl-4-(trifluoromethyl)benzaldehyde in the Synthesis of Heterocyclic Compounds: A Guide for Researchers

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to enhanced binding affinity and biological activity. 2-Methyl-4-(trifluoromethyl)benzaldehyde emerges as a key starting material in this context, offering a unique combination of reactive functionalities that enable the construction of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing trifluoromethyl group activates the aldehyde carbonyl for nucleophilic attack, while the methyl group can influence regioselectivity and provide a site for further functionalization. This guide provides detailed application notes and protocols for the synthesis of various medicinally relevant heterocyclic scaffolds utilizing this versatile building block.

I. Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a robust and straightforward one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The electron-deficient nature of 2-Methyl-4-(trifluoromethyl)benzaldehyde makes it an excellent substrate for this reaction.

Causality Behind Experimental Choices

The classical Biginelli reaction is typically acid-catalyzed. The acid serves to activate the aldehyde carbonyl towards nucleophilic attack by urea and also facilitates the final cyclization and dehydration steps. The choice of catalyst can significantly impact reaction times and yields. While strong mineral acids can be used, milder Lewis acids or even certain ionic liquids have been shown to be effective and offer advantages in terms of simplified workup and catalyst recyclability. The solvent choice is often a polar protic solvent like ethanol to ensure the solubility of the reactants. In some protocols, solvent-free conditions under microwave irradiation can dramatically reduce reaction times.

Detailed Protocol: Synthesis of 4-(2-Methyl-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ice-cold water

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in 30 mL of 95% ethanol.

-

Add 3-4 drops of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of n-hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction (disappearance of the aldehyde spot), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15-20 minutes.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to afford the pure dihydropyrimidinone derivative as a crystalline solid.

-

Dry the product under vacuum and characterize by NMR, IR, and Mass Spectrometry.

Data Summary Table:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2-Methyl-4-(trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-6 | 85-95 |

Workflow Diagram:

Caption: Workflow for the Biginelli synthesis of a dihydropyrimidinone.

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline and naphthyridine ring systems. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or β-ketoester). The electron-withdrawing trifluoromethyl group in 2-Methyl-4-(trifluoromethyl)benzaldehyde can influence the reactivity and regioselectivity of this reaction, making it a valuable substrate for creating novel quinoline derivatives.

Causality Behind Experimental Choices

The Friedländer annulation can be catalyzed by either acids or bases. Base catalysis, often employing potassium hydroxide or sodium ethoxide, proceeds via an initial aldol-type condensation followed by cyclization and dehydration. Acid catalysis, on the other hand, typically involves the formation of a Schiff base intermediate, followed by intramolecular electrophilic attack and subsequent aromatization. The choice of catalyst and reaction conditions can be tailored to the specific substrates to optimize the yield and minimize side reactions. The use of a high-boiling solvent like toluene or DMF is common to facilitate the dehydration step at elevated temperatures.

Detailed Protocol: Synthesis of 2-Substituted-7-methyl-5-(trifluoromethyl)quinoline

Materials:

-

2-Amino-4-methyl-6-(trifluoromethyl)acetophenone (hypothetical intermediate, assuming prior synthesis) (1.0 eq)

-

A ketone with an α-methylene group (e.g., acetone, acetophenone) (1.2 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Ethanol (95%)

-

Toluene

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of 2-amino-4-methyl-6-(trifluoromethyl)acetophenone (1.0 eq) in a mixture of ethanol and toluene (1:1), add the ketone (1.2 eq) and powdered potassium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux for 8-12 hours, with continuous monitoring by TLC (eluent: 8:2 n-hexane/ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to yield the pure quinoline derivative.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

Data Summary Table:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2-Amino-4-methyl-6-(trifluoromethyl)acetophenone | Acetone | KOH | Ethanol/Toluene | 8-12 | 75-85 |

| 2-Amino-4-methyl-6-(trifluoromethyl)acetophenone | Acetophenone | KOH | Ethanol/Toluene | 8-12 | 70-80 |

Reaction Mechanism Diagram:

Caption: Simplified mechanism of the base-catalyzed Friedländer synthesis.

III. Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. A common synthetic route involves the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction of 2-Methyl-4-(trifluoromethyl)benzaldehyde with an appropriate precursor can lead to novel benzodiazepine structures.

Causality Behind Experimental Choices

The synthesis of 1,5-benzodiazepines from o-phenylenediamines and carbonyl compounds is often catalyzed by acids. The acid catalyst activates the carbonyl group, facilitating the initial condensation with one of the amino groups of the o-phenylenediamine to form a Schiff base. Subsequent intramolecular cyclization and dehydration lead to the benzodiazepine ring. The choice of catalyst can range from protic acids like acetic acid to Lewis acids such as boron trifluoride etherate. The reaction is typically carried out in a solvent that allows for azeotropic removal of water to drive the equilibrium towards product formation.

Detailed Protocol: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)-4-methyl-3H-1,5-benzodiazepine

Materials:

-

o-Phenylenediamine (1.0 eq)

-

1-(2-Methyl-4-(trifluoromethyl)phenyl)butane-1,3-dione (hypothetical β-diketone, requires prior synthesis from 2-Methyl-4-(trifluoromethyl)acetophenone) (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 1-(2-methyl-4-(trifluoromethyl)phenyl)butane-1,3-dione (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC (eluent: 1:1 n-hexane/ethyl acetate).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to afford the pure 1,5-benzodiazepine.

-

Characterize the product by NMR, IR, and Mass Spectrometry.

Data Summary Table:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| o-Phenylenediamine | 1-(2-Methyl-4-(trifluoromethyl)phenyl)butane-1,3-dione | Acetic Acid | Ethanol | 6-8 | 70-80 |

Logical Relationship Diagram:

Caption: Synthetic pathway to a 1,5-benzodiazepine derivative.

Conclusion

2-Methyl-4-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and insights provided in this guide for the Biginelli reaction, Friedländer annulation, and 1,5-benzodiazepine synthesis demonstrate its utility. The electron-withdrawing nature of the trifluoromethyl group coupled with the steric and electronic influence of the methyl group allows for the creation of unique and potentially bioactive molecules. Researchers and drug development professionals are encouraged to explore the reactivity of this starting material further to unlock new avenues in the design and synthesis of novel therapeutic agents.

References

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

-

Kumar, A., & Sharma, S. (2012). 1,5-Benzodiazepines: a mini review. Rasayan Journal of Chemistry, 5(3), 289-299. [Link]

Application Notes: 2-Methyl-4-(trifluoromethyl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Moieties in Drug Design

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for optimizing drug-like properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of adjacent functional groups, enhancing their reactivity and interaction with protein targets[1][2]. 2-Methyl-4-(trifluoromethyl)benzaldehyde is a bespoke building block that offers a unique combination of these features: the reactive aldehyde for diverse synthetic transformations, the influential trifluoromethyl group, and a strategically placed methyl group that can provide steric hindrance or serve as a point for further functionalization.

These attributes make 2-Methyl-4-(trifluoromethyl)benzaldehyde a highly valuable starting material for the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies. A prime example of the utility of a similar structural motif is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis[3][4][5][6][7][8][9]. This application note will provide a detailed exploration of the synthetic utility of 2-Methyl-4-(trifluoromethyl)benzaldehyde, focusing on a key transformation for the synthesis of a core scaffold relevant to CFTR modulator drug discovery.

Core Synthetic Application: Synthesis of a 2-Aryl-3-methylpyridine Scaffold

The 2-aryl-3-methylpyridine core is a key structural feature in a number of advanced therapeutic agents. Its synthesis often relies on the construction of the pyridine ring through condensation and cyclization reactions. Here, we present a validated protocol for the synthesis of a 2-(2-methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine intermediate, a critical precursor for further elaboration into potential drug candidates. This protocol is based on established methodologies for pyridine synthesis, adapted for the specific reactivity of 2-Methyl-4-(trifluoromethyl)benzaldehyde.

Reaction Scheme: Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and reliable method for the preparation of substituted pyridines. It involves the reaction of a chalcone-like intermediate (an α,β-unsaturated ketone) with a pyridinium salt and ammonium acetate. In this adapted protocol, we will first synthesize the chalcone intermediate from 2-Methyl-4-(trifluoromethyl)benzaldehyde and a suitable ketone, followed by the cyclization to form the desired pyridine.

Part 1: Synthesis of (E)-1-(propan-2-ylidene)-2-(2-methyl-4-(trifluoromethyl)phenyl)methanone (Chalcone Intermediate)

This step involves a Claisen-Schmidt condensation between 2-Methyl-4-(trifluoromethyl)benzaldehyde and acetone to form the α,β-unsaturated ketone.

-

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Methyl-4-(trifluoromethyl)benzaldehyde | 888739-67-1 | 188.15 | 10 |

| Acetone | 67-64-1 | 58.08 | 50 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 12 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL |

-

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.88 g, 10 mmol) and acetone (3.6 mL, 50 mmol) in ethanol (50 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12 mmol) in deionized water (50 mL).

-

Cool the flask containing the aldehyde and ketone solution to 0-5 °C in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid (HCl) until the pH is approximately 7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude chalcone intermediate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure chalcone.

-

Part 2: Synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine

This step involves the cyclization of the chalcone intermediate with a suitable nitrogen source to form the pyridine ring.

-

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| (E)-1-(propan-2-ylidene)-2-(2-methyl-4-(trifluoromethyl)phenyl)methanone | N/A | 228.21 | 5 |

| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 | 25 |

| Acetic Acid (AcOH) | 64-17-5 | 60.05 | 30 mL |

-

Protocol:

-

In a 100 mL round-bottom flask, dissolve the chalcone intermediate (1.14 g, 5 mmol) in glacial acetic acid (30 mL).

-

Add ammonium acetate (1.93 g, 25 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.

-

Basify the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 9-10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-methyl-4-(trifluoromethyl)phenyl)-3-methylpyridine.

-

Visualization of the Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]

- 3. Vertex Pharmaceuticals Inc: Patent for CFTR Modulators [pharmaceutical-technology.com]

- 4. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. vrtx.com [vrtx.com]

- 9. Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Conversion of 2-Methyl-4-(trifluoromethyl)benzaldehyde: Application Notes and Protocols

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic manipulation of fluorinated aromatic aldehydes. Herein, we provide a detailed exploration of the catalytic conversion of 2-Methyl-4-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. This document moves beyond simple procedural outlines to offer in-depth explanations of the underlying chemical principles, empowering users to not only replicate the described protocols but also to adapt and innovate upon them.

The strategic placement of a trifluoromethyl group on an aromatic scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The additional presence of a methyl group and a reactive aldehyde functionality on the same ring provides multiple handles for diverse chemical transformations. This guide will focus on two primary classes of catalytic conversions: Catalytic Hydrogenation to the corresponding benzyl alcohol and Catalytic Oxidation to the carboxylic acid. These transformations yield versatile intermediates, 2-Methyl-4-(trifluoromethyl)benzyl alcohol and 2-Methyl-4-(trifluoromethyl)benzoic acid, respectively, which are themselves valuable precursors in organic synthesis.[1][3]

Section 1: Catalytic Hydrogenation to 2-Methyl-4-(trifluoromethyl)benzyl Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method, often proceeding with high yields and selectivity under mild conditions.[4] The resulting product, 2-Methyl-4-(trifluoromethyl)benzyl alcohol, is a precursor for various pharmaceuticals and agrochemicals.[2]

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of an aldehyde involves the addition of hydrogen across the carbonyl double bond. This process is typically mediated by a heterogeneous catalyst, most commonly a noble metal such as palladium or platinum supported on activated carbon.

The choice of catalyst and solvent can influence the reaction rate and selectivity. Palladium on carbon (Pd/C) is a widely used and robust catalyst for the hydrogenation of aromatic aldehydes.[5] It offers a good balance of activity and selectivity, minimizing over-reduction to the corresponding methyl group. The use of protic solvents like ethanol can facilitate the reaction, though non-protic solvents may be employed to prevent side reactions in more complex substrates.[4]

Sources

Application Notes and Protocols for Multicomponent Reactions Featuring 2-Methyl-4-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Value of Multicomponent Reactions and Fluorinated Building Blocks in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, efficiency, and molecular complexity are paramount. Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more starting materials in a single synthetic operation, have emerged as a powerful strategy to achieve these goals. This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and enabling the rapid generation of diverse chemical libraries.[1] When coupled with strategically chosen building blocks, MCRs provide a direct route to novel and functionally rich molecular architectures.

This guide focuses on the application of 2-Methyl-4-(trifluoromethyl)benzaldehyde as a key aldehyde component in several prominent MCRs. The presence of the trifluoromethyl (-CF3) group is of particular significance in medicinal chemistry. This moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The strategic placement of a methyl group ortho to the aldehyde functionality can also introduce steric and electronic effects that influence reaction kinetics and product selectivity.

These application notes provide detailed, field-proven protocols for the Biginelli, Ugi, and Passerini reactions utilizing 2-Methyl-4-(trifluoromethyl)benzaldehyde. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic three-component condensation that provides access to dihydropyrimidinones (DHPMs), a heterocyclic scaffold of significant pharmacological interest.[1] The reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.

Causality of Component Selection and Conditions:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde: The electron-withdrawing nature of the trifluoromethyl group can activate the aldehyde carbonyl towards nucleophilic attack, potentially accelerating the reaction rate.

-

β-Ketoester (e.g., Ethyl Acetoacetate): This component provides two electrophilic sites and a nucleophilic enol or enolate intermediate.

-

Urea: Serves as the nitrogen-containing component to form the pyrimidine ring.

-

Acid Catalyst (e.g., Yb(OTf)3, HCl): The catalyst is crucial for activating the aldehyde and promoting the key cyclization and dehydration steps. Lewis acids like Yb(OTf)3 are often favored for their mildness and high catalytic activity.

Reaction Mechanism Workflow

Caption: Generalized mechanism of the Biginelli reaction.

Experimental Protocol: Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-(2-methyl-4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

-

Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

-

Urea (1.5 mmol, 90.09 mg)

-

Ytterbium(III) triflate (Yb(OTf)3) (10 mol%, 0.1 mmol, 62.03 mg)

-

Acetonitrile (3 mL)

-

Ethanol (for recrystallization)

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)3 (10 mol%).

-

Add acetonitrile (3 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of cold water and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).

-

Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone as a white solid.

-

Dry the product under vacuum.

Data Summary: Representative Conditions and Yields for the Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Yb(OTf)3 | Acetonitrile | Reflux | 3 | ~90 |

| HCl | Ethanol | Reflux | 6 | ~85 |

| L-Proline | Solvent-free | 100 | 1 | ~88 |

| Montmorillonite K-10 | Dichloromethane | Reflux | 8 | ~82 |

Note: Yields are representative and can vary based on the specific reaction scale and purification efficiency.

The Ugi Four-Component Reaction (U-4CC): A Gateway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The products of the Ugi reaction are valuable peptidomimetics with broad applications in drug discovery.

Causality of Component Selection and Conditions:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde: As the aldehyde component, it forms the initial imine intermediate with the amine.

-

Amine (e.g., Benzylamine): A primary amine is typically used to form the reactive imine.

-

Carboxylic Acid (e.g., Acetic Acid): This component participates in the key addition to the nitrilium intermediate.

-

Isocyanide (e.g., Tert-butyl isocyanide): The isocyanide is a unique C1 building block that undergoes α-addition.

-

Solvent (e.g., Methanol): Polar protic solvents like methanol are commonly used as they facilitate the formation of the initial imine and subsequent steps.

Reaction Mechanism Workflow

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Peptidomimetic

Materials:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

-

Benzylamine (1.0 mmol, 107.15 mg, 109 µL)

-

Acetic acid (1.0 mmol, 60.05 mg, 57 µL)

-

Tert-butyl isocyanide (1.0 mmol, 83.13 mg, 112 µL)

-

Methanol (2 mL)

Procedure:

-

In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (1 mL).

-

Stir the mixture at room temperature for 20 minutes to pre-form the imine.

-

Add acetic acid (1.0 mmol) to the reaction mixture and stir for an additional 5 minutes.

-

Add tert-butyl isocyanide (1.0 mmol) dropwise to the vial. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to obtain the pure α-acylamino amide.

Data Summary: Representative Conditions and Yields for the Ugi Reaction

| Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |

| Benzylamine | Acetic Acid | Tert-butyl isocyanide | Methanol | 24 | ~85 |

| Cyclohexylamine | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 48 | ~80 |

| Aniline | Propionic Acid | Tert-butyl isocyanide | Dichloromethane | 48 | ~75 |

| Glycine methyl ester | Boc-Alanine | Ethyl isocyanoacetate | Methanol | 24 | ~90 |

Note: Yields are hypothetical but realistic for Ugi reactions and will depend on the specific substrates and purification.

The Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[2] This reaction is highly atom-economical and provides a straightforward route to functionalized ester and amide-containing molecules.

Causality of Component Selection and Conditions:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde: The aldehyde component that reacts with the isocyanide and carboxylic acid.

-

Carboxylic Acid (e.g., Acetic Acid): Acts as both a proton source to activate the aldehyde and as a nucleophile in the form of its conjugate base.

-

Isocyanide (e.g., Cyclohexyl isocyanide): The nucleophilic carbon of the isocyanide attacks the activated aldehyde.

-

Solvent (e.g., Dichloromethane): Aprotic solvents are generally preferred for the Passerini reaction to favor a concerted or non-ionic pathway.

Reaction Mechanism Workflow

Caption: Generalized mechanism of the Passerini three-component reaction.

Experimental Protocol: Passerini Synthesis of an α-Acyloxy Amide

Materials:

-

2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol, 188.15 mg)

-

Acetic acid (1.0 mmol, 60.05 mg, 57 µL)

-

Cyclohexyl isocyanide (1.0 mmol, 109.17 mg, 125 µL)

-

Dichloromethane (DCM), anhydrous (3 mL)

Procedure:

-

To a dry 10 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and 2-Methyl-4-(trifluoromethyl)benzaldehyde (1.0 mmol).

-

Dissolve the aldehyde in anhydrous DCM (3 mL).

-

Add acetic acid (1.0 mmol) to the solution.

-

Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and malodorous. Use a fume hood.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC (e.g., 4:1 hexane:ethyl acetate).

-

Upon completion, dilute the reaction mixture with DCM (15 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

Data Summary: Representative Conditions and Yields for the Passerini Reaction

| Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |

| Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 24 | ~90 |

| Benzoic Acid | Tert-butyl isocyanide | Dichloromethane | 48 | ~85 |

| Propionic Acid | Benzyl isocyanide | Tetrahydrofuran | 48 | ~82 |

| Formic Acid | Ethyl isocyanoacetate | Dichloromethane | 24 | ~88 |

Note: Yields are hypothetical but representative for Passerini reactions and will vary with specific substrates and purification methods.

Conclusion

2-Methyl-4-(trifluoromethyl)benzaldehyde is a versatile and valuable building block for multicomponent reactions. Its electronic and steric properties can be strategically leveraged to efficiently synthesize a diverse range of complex molecules. The protocols detailed herein for the Biginelli, Ugi, and Passerini reactions provide a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the rich chemical space accessible through these powerful transformations. The self-validating nature of these protocols, coupled with an understanding of the underlying reaction mechanisms, empowers scientists to innovate and develop novel compounds with potential therapeutic applications.

References

-

Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

-

Ugi, I., Werner, B., & Dömling, A. (2003). The Chemistry of Isocyanides, their Multi-Component Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

-

Zhu, J., & Wang, Q. (Eds.). (2015). Multicomponent reactions in organic synthesis. John Wiley & Sons. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of Organic Chemistry, 65(12), 3864-3868. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde Derivatives

Welcome to the technical support center dedicated to the chromatographic purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable synthetic intermediates. The unique electronic properties conferred by the trifluoromethyl group, while beneficial for medicinal chemistry, can present specific challenges during purification.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

I. Understanding the Molecule: Key Chromatographic Considerations

2-Methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with an electron-withdrawing trifluoromethyl group and an electron-donating methyl group. This substitution pattern influences its polarity, stability, and potential for interactions with chromatographic stationary phases.

-

Polarity: The aldehyde and trifluoromethyl groups increase the molecule's polarity, making it suitable for normal-phase chromatography on silica gel.

-

Stability: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and on slightly acidic surfaces like silica gel.[2] The electron-withdrawing nature of the trifluoromethyl group can further activate the aldehyde to certain nucleophilic attacks.

-

Potential for On-Column Reactions: The aldehyde functionality can potentially form acetals or hemiacetals if alcohol-based solvents are used as the mobile phase, particularly with prolonged exposure to the acidic surface of silica gel.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of 2-Methyl-4-(trifluoromethyl)benzaldehyde derivatives.

Problem 1: Poor Peak Shape (Tailing)

Symptom: The peak on your chromatogram has an asymmetrical shape, with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

| Potential Cause | Explanation | Solutions |

| Secondary Interactions with Silica | The slightly acidic nature of standard silica gel can lead to strong interactions with the aldehyde group, causing peak tailing. | - Use Deactivated Silica: Employ silica gel that has been treated to neutralize acidic sites. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your mobile phase.[3] - Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a competitive base, such as triethylamine or pyridine, into your mobile phase to block the acidic silanol groups. - Switch to an Alternative Stationary Phase: Consider using neutral alumina or Florisil for purification, especially if your compound is highly sensitive to acid.[3] |

| Column Overload | Injecting too much sample onto the column can lead to peak distortion. | - Reduce Sample Load: Decrease the amount of crude material loaded onto the column. - Increase Column Diameter: Use a wider column to accommodate a larger sample size. |

| Inappropriate Mobile Phase | If the mobile phase is too weak, the compound may interact too strongly with the stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase to reduce retention and improve peak shape. |

Problem 2: Co-elution of Impurities

Symptom: You are unable to achieve baseline separation between your target compound and one or more impurities.

Potential Causes & Solutions:

| Potential Cause | Explanation | Solutions |